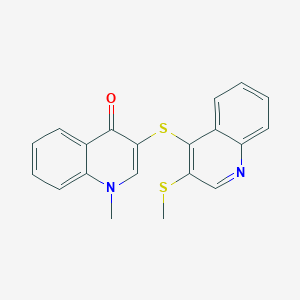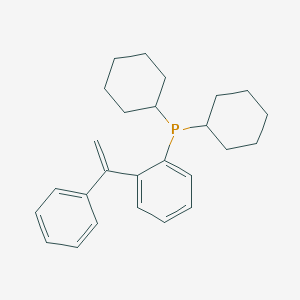![molecular formula C16H12N2O2 B12883432 6-[4-(Methylamino)phenyl]quinoline-5,8-dione CAS No. 111928-33-7](/img/structure/B12883432.png)
6-[4-(Methylamino)phenyl]quinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Methylamino)phenyl]quinoline-5,8-dione is a chemical compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.279 g/mol . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its various applications in medicinal and industrial chemistry due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 6-[4-(Methylamino)phenyl]quinoline-5,8-dione typically involves the reaction of 5,8-quinolinedione with N-methylaniline . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
6-[4-(Methylamino)phenyl]quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-[4-(Methylamino)phenyl]quinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-[4-(Methylamino)phenyl]quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
6-[4-(Methylamino)phenyl]quinoline-5,8-dione can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Levofloxacin: An antibiotic that belongs to the fluoroquinolone class.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Número CAS |
111928-33-7 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
6-[4-(methylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C16H12N2O2/c1-17-11-6-4-10(5-7-11)13-9-14(19)15-12(16(13)20)3-2-8-18-15/h2-9,17H,1H3 |
Clave InChI |
FLJQRZARTUAMIO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl butanoate](/img/structure/B12883359.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)


![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)



![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)


